Evidence Dimension 1 – Electronic and Steric Differentiation of the 2-(1H-Pyrrol-1-yl) Substituent vs. 2-Phenyl and 2-(4-Fluorophenyl) Analogs at the Thiazole Core Level
The 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole core of the target compound exhibits a calculated LogP of 2.24 and a polar surface area (PSA) of 46.06 Ų, compared with the corresponding 4-methyl-2-phenyl-1,3-thiazole core (LogP 3.12, PSA 41.13 Ų) and the 4-(4-fluorophenyl)-2-methyl-1,3-thiazole regioisomer (LogP 3.26, PSA 41.13 Ų) [1] [2]. The pyrrolyl substitution lowers lipophilicity by approximately 0.9–1.0 LogP units while increasing PSA by approximately 5 Ų relative to the phenyl comparator, reflecting the additional nitrogen atom and altered ring electronics. The target compound further incorporates a glycylglycine dipeptide through a C5-carbonyl amide linkage, adding two H-bond donors, four H-bond acceptors, one ionizable carboxylic acid, and a calculated molecular weight of 322.34 g/mol .
| Evidence Dimension | Lipophilicity (LogP) and polar surface area (PSA) of the thiazole core substructure |
|---|---|
| Target Compound Data | Thiazole core LogP = 2.24; PSA = 46.06 Ų (4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole; CAS 383142-64-1) |
| Comparator Or Baseline | Comparator 1 (2-phenyl): LogP = 3.12, PSA = 41.13 Ų (4-methyl-2-phenyl-1,3-thiazole; CAS 1826-17-1); Comparator 2 (4-fluorophenyl): LogP = 3.26, PSA = 41.13 Ų (4-(4-fluorophenyl)-2-methyl-1,3-thiazole; CAS 450-29-3) |
| Quantified Difference | ΔLogP (target vs. phenyl) = –0.88 log units; ΔPSA = +4.93 Ų. ΔLogP (target vs. 4-fluorophenyl) = –1.02 log units; ΔPSA = +4.93 Ų |
| Conditions | Calculated physicochemical properties (chemsrc.com, molbase.cn databases; consensus LogP and topological PSA algorithms) |
Why This Matters
The pyrrolyl substitution confers distinctly lower lipophilicity and higher polarity than the common phenyl and fluorophenyl alternatives, which directly impacts aqueous solubility, passive membrane permeability, and plasma protein binding—critical parameters for in vitro assay compatibility and in vivo pharmacokinetic profiling.
- [1] yybyy.com / Chemsrc. 4-Methyl-2-phenyl-1,3-thiazole (CAS 1826-17-1): LogP 3.1185, PSA 41.13, MW 175.25. View Source
- [2] Molbase. 4-(4-Fluorophenyl)-2-methyl-1,3-thiazole (CAS 450-29-3): LogP 3.2576, PSA 41.13, MW 193.24. View Source
